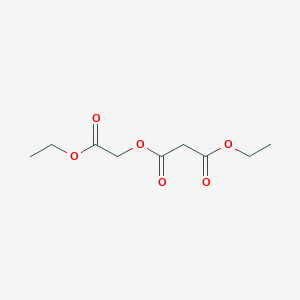

2-Ethoxy-2-oxoethyl ethyl malonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100074-94-0 |

|---|---|

Molecular Formula |

C9H14O6 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl propanedioate |

InChI |

InChI=1S/C9H14O6/c1-3-13-7(10)5-8(11)15-6-9(12)14-4-2/h3-6H2,1-2H3 |

InChI Key |

AXFGWDDDEXHZPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)OCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 2 Oxoethyl Ethyl Malonate and Analogous Structures

Established Pathways for Synthesis of Related Malonate Esters

The foundational methods for creating malonate ester derivatives often involve condensations and alkylations, which have been refined over many years.

Preparation of Ethyl Ethoxymethylenemalonate via Orthoformate Condensation

A key intermediate in various syntheses, ethyl ethoxymethylenemalonate, is commonly prepared through the condensation of diethyl malonate with triethyl orthoformate. guidechem.comprepchem.com This reaction is typically facilitated by acetic anhydride (B1165640) and a catalytic amount of a Lewis acid, such as zinc chloride. prepchem.comorgsyn.org The process involves heating the mixture, which drives the reaction forward by forming ethyl ethoxymethylenemalonate and ethanol (B145695). guidechem.com The ethanol is often removed by distillation to shift the equilibrium towards the product. guidechem.com A modification of the Claisen procedure is noted to produce a higher yield of a purer product. orgsyn.org The reaction mechanism involves the acid-catalyzed formation of a reactive intermediate from the orthoformate, which is then attacked by the enol form of diethyl malonate. stackexchange.com

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| Diethyl malonate, Triethyl orthoformate | Acetic anhydride, Zinc chloride | Heating (104-113°C) | Ethyl ethoxymethylenemalonate | 72% | prepchem.com |

| Diethyl malonate, Triethyl orthoformate | Acetic anhydride, Zinc chloride | Heating (13.5 hours) | Ethyl ethoxymethylenemalonate | Not specified | orgsyn.org |

Synthesis of Diethyl Malonate Derivatives with Aldehydes or Ketones

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base, like an amine, which is basic enough to deprotonate the malonate but not so strong as to cause self-condensation of the carbonyl compound. wikipedia.orgrsc.org The mechanism proceeds through the formation of a carbanion from the diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. rsc.orgamazonaws.com A subsequent dehydration step yields the final α,β-unsaturated product. wikipedia.org Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com Recent advancements have utilized immobilized catalysts, such as bovine serum albumin (BSA) or gelatine, to facilitate the reaction under milder, more environmentally friendly conditions, often in a solvent like DMSO at room temperature. rsc.orgamazonaws.comrsc.org

| Carbonyl Compound | Active Methylene Compound | Catalyst | Conditions | Product | Yield | Reference |

| Various aldehydes | Diethyl malonate | Immobilized Bovine Serum Albumin (BSA) | DMSO, Room temperature | α,β-unsaturated ester | 85-89% | rsc.orgrsc.org |

| Various aldehydes | Diethyl malonate | Immobilized Gelatine | DMSO, Room temperature | α,β-unsaturated ester | 85-89% | amazonaws.com |

| Benzaldehyde | Ethyl acetoacetate | Piperidine (B6355638) | 0°C | Ethyl benzylidene acetoacetate | Not specified | thermofisher.com |

Synthesis of Key Derivatives Featuring the 2-Ethoxy-2-oxoethyl Moiety

The introduction of the "2-ethoxy-2-oxoethyl" group (an ethyl acetate (B1210297) moiety) onto a malonate backbone is a critical transformation for accessing the target compound and its analogs.

Alkylation and Derivatization Approaches (e.g., from ethyl bromoacetate)

The malonic ester synthesis provides a classic and effective method for the alkylation of malonates. masterorganicchemistry.comlibretexts.org The target structure, 2-Ethoxy-2-oxoethyl ethyl malonate, is an unsymmetrical diester. Its synthesis can be envisioned through the alkylation of a malonate enolate with an α-haloester like ethyl bromoacetate (B1195939). A closely related and well-documented synthesis is that of triethyl methanetricarboxylate, which involves the alkylation of diethyl malonate's enolate with ethyl chloroformate or the reaction of sodiomalonic ester with ethyl chloroformate. orgsyn.org

A more direct analogy to forming the target compound is the alkylation of diethyl malonate with ethyl bromoacetate. google.com This reaction typically begins with the deprotonation of diethyl malonate using a base such as sodium ethoxide in ethanol to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate then reacts with ethyl bromoacetate via an SN2 mechanism to form a new carbon-carbon bond, yielding triethyl 1,1,2-ethanetricarboxylate. google.com This tri-ester is a direct structural analog of this compound. This alkylation approach has also been applied to the synthesis of GABA, an important neurotransmitter, starting from diethyl cyanomalonate and ethyl bromoacetate. dal.ca

| Malonate Derivative | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

| Diethyl malonate | Ethyl bromoacetate | Sodium ethoxide/Ethanol, 0°C to RT | Triethyl 1,1,2-ethanetricarboxylate | Not specified | google.com |

| Triethyl methanetricarboxylate | 1,2-dibromoethane | Potassium carbonate/DMF, MTBE | Triethyl-3-bromopropane-1,1,1-tricarboxylate | 90.6% | googleapis.comgoogle.com |

| Diethyl malonate | Alkyl halide (general) | Sodium ethoxide/Ethanol | α-substituted malonic ester | Not specified | libretexts.org |

Esterification and Functional Group Interconversions

An alternative strategy to synthesize unsymmetrical malonates like this compound involves the selective manipulation of functional groups. One could theoretically start with a substituted malonic acid and perform a selective monoesterification. nih.gov Boric acid has been shown to be an effective catalyst for the monoesterification of malonic acid itself, likely proceeding through a chelation mechanism that favors the monoester product over the diester under optimized conditions. researchgate.net This method allows for the reaction to be conducted with either an excess of the alcohol as the solvent or with stoichiometric amounts in a solvent like acetonitrile (B52724). researchgate.net

Another route involves the partial hydrolysis, or saponification, of a symmetrically substituted diethyl malonate derivative. nih.gov For instance, an alkylated diethyl malonate can undergo selective hydrolysis using one equivalent of a base like potassium hydroxide (B78521) in an alcoholic solvent to yield a malonic acid half-ester. nih.gov While efficient, this method's utility can be limited if other base-sensitive functional groups are present in the molecule. nih.gov These half-esters are valuable intermediates, and their synthesis from cheap starting materials highlights the versatility of functional group interconversions in accessing complex malonate structures. nih.govjst.go.jp

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Malonic acid | Propargyl alcohol, Boric acid | 70°C, 24h | 3-Oxo-3-(prop-2-ynyloxy)propanoic acid | 76% | researchgate.net |

| Substituted diethyl malonates | KOH/Ethanol | Not specified | Mono-substituted malonic acid half oxyesters | 40-93% | nih.gov |

| Dimethyl malonate | KOH, Water, THF | Not specified | Monomethyl malonate | High | jst.go.jp |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 2 Oxoethyl Ethyl Malonate and Derivatives

Reactivity of Activated Methylene (B1212753) Centers in Malonate Derivatives

The methylene (-CH2-) group in diethyl malonate is flanked by two electron-withdrawing ester groups, rendering the protons on this carbon acidic and easily removed by a base. This property is the cornerstone of its utility in carbon-carbon bond-forming reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel-type)

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. pnas.orgnih.gov Diethyl malonate is a classic example of an active methylene compound used in this reaction. pnas.orgiupac.org The reaction is typically catalyzed by a weak base, such as an amine, which is strong enough to deprotonate the malonate without causing self-condensation of the aldehyde or ketone reactant. pnas.orgnih.gov

The general mechanism involves the deprotonation of the malonate to form a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes elimination of a water molecule to yield an α,β-unsaturated product. pnas.org The use of a weak base like piperidine (B6355638) is common. nih.goviupac.org To drive the reaction to completion, the water formed as a by-product is often removed, for instance, by azeotropic distillation. iupac.org

A specific application involves the sequential Knoevenagel condensation/cyclization to form indene (B144670) and benzofulvene derivatives. acs.org For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with diethyl malonate can be controlled to produce different products based on the reaction conditions. acs.org

Table 1: Conditions for the Reaction of 2-(1-phenylvinyl)benzaldehyde with Diethyl Malonate

| Catalyst/Reagents | Solvent | Temperature | Time | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine, AcOH | Benzene | 80 °C | 1.5 h | Benzylidene malonate | 75% | acs.org |

| Piperidine, AcOH | Benzene | 80 °C | 17 h | Indene derivative | 56% | acs.org |

| TiCl₄-pyridine | CH₂Cl₂ | Room Temp | - | Indene derivative | 79% | acs.org |

| TiCl₄-Et₃N (2:8 equiv) | CH₂Cl₂ | Room Temp | 17 h | Benzofulvene | 40% | acs.org |

The Doebner modification of the Knoevenagel condensation employs pyridine (B92270) as a base, particularly when one of the activating groups is a carboxylic acid, leading to condensation followed by decarboxylation. pnas.orgnih.gov

Michael-type Additions with Electrophilic Alkenes

The Michael reaction involves the 1,4-addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.netiust.ac.ir Doubly stabilized carbon nucleophiles, such as the enolate derived from diethyl malonate, are excellent Michael donors. arkat-usa.orgresearchgate.net The reaction is a powerful tool for the formation of carbon-carbon bonds. arkat-usa.org

The mechanism proceeds in three main steps:

Deprotonation: A base abstracts an acidic α-hydrogen from the diethyl malonate to form a stabilized enolate. researchgate.netarkat-usa.org

Conjugate Addition: The enolate nucleophile attacks the β-carbon of the electrophilic alkene. researchgate.netarkat-usa.org

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. researchgate.netarkat-usa.org

This reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. researchgate.netresearchgate.net

Table 2: Examples of Michael Reactions with Diethyl Malonate

| Michael Donor | Michael Acceptor | Product Type | Reference |

|---|---|---|---|

| Diethyl malonate | Diethyl fumarate | 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester | arkat-usa.org |

| Diethyl malonate | Methyl crotonate | 3-Methyl-1,1,2-butanetricarboxylic acid triethyl ester | arkat-usa.org |

| Diethyl malonate | Mesityl oxide | Dimedone (after subsequent intramolecular condensation) | iust.ac.ir |

Oxidative Coupling Reactions and Cyclizations

Beyond its role as a nucleophile in condensation and addition reactions, diethyl malonate and its derivatives are versatile substrates in oxidative reactions that lead to C-C bond formation and the synthesis of cyclic structures.

C(sp³)–C(sp³) Oxidative Dehydrogenative Coupling under Ball Milling Conditions

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical strategy for C-C bond formation by directly coupling two C-H bonds. researchgate.net A novel method for the C(sp³)–C(sp³) oxidative dehydrogenative coupling of malonate derivatives with 1,4-benzoxazin-2-ones has been developed using ball milling. researchgate.netnih.gov This solvent-free technique utilizes mechanical force to activate the reactants. researchgate.net

In this process, a mixture of a 1,4-benzoxazin-2-one and a malonate ester is shaken in an oscillatory ball mill. The reaction is facilitated by an iron(II) chloride (FeCl₂) catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. researchgate.net The reaction proceeds at ambient temperature and affords the coupled products in high yields within a few hours. researchgate.netnih.gov

A proposed mechanism suggests that DDQ is first reduced by Fe²⁺. The resulting Fe³⁺ then oxidizes the 1,4-benzoxazin-2-one to a radical cation, which subsequently loses a hydrogen atom to form a cationic intermediate. Concurrently, the malonate ester is deprotonated, and the resulting anion couples with the cation to form the final product. researchgate.net

Table 3: FeCl₂/DDQ-Catalyzed CDC Reaction of 1,4-Benzoxazin-2-ones with Diethyl Malonate under Ball Milling

| 1,4-Benzoxazin-2-one Substrate | Time (h) | Product Yield | Reference |

|---|---|---|---|

| N-Benzyl-1,4-benzoxazin-2-one | 3 | 95% | researchgate.net |

| N-Benzyl-7-methyl-1,4-benzoxazin-2-one | 3 | 93% | researchgate.net |

| N-Benzyl-6-chloro-1,4-benzoxazin-2-one | 3 | 93% | nih.gov |

| N-Propyl-1,4-benzoxazin-2-one | 5 | 65% | researchgate.net |

Manganese(III)-Based Oxidative Cyclization Pathways

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a versatile one-electron oxidant widely used in radical chemistry for the formation of C-C bonds. core.ac.ukbeilstein-journals.org It is particularly effective in mediating the oxidative cyclization of substrates containing malonate moieties. core.ac.uk The reaction typically involves the oxidation of the malonate to generate a carbon-centered radical, which can then undergo intramolecular cyclization with a suitably positioned alkene or aromatic ring.

For instance, the Mn(III)-based oxidative cyclization of 2-(2-(N-arylamino)ethyl)malonates is a key step in the synthesis of quinolines. core.ac.uk The reaction proceeds via a formal 6-endo cyclization to produce tetrahydroquinolinedicarboxylates in high yields. These intermediates can then be converted to quinolines through decarboxylation and hydrolysis. core.ac.uk The mechanism of these reactions can be complex and dependent on the substrate. For α-unsubstituted malonates, the rate-determining step can be the cyclization of the alkene onto the Mn(III) enolate complex, whereas for α-substituted malonates, the formation of the Mn(III) enolate itself can be rate-limiting.

The efficiency of these cyclizations has been demonstrated in the synthesis of various complex molecules, including natural products. beilstein-journals.org The use of co-oxidants like copper(II) acetate can influence the reaction outcome, often trapping the initially formed radical to yield a more stable product.

Table 4: Mn(III)-Based Oxidative Cyclization of Malonate Derivatives

| Substrate | Oxidant System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-(2-(N-Acyl-N-arylamino)ethyl)malonates | Mn(OAc)₃ | Tetrahydroquinolinedicarboxylates | Formal 6-endo cyclization | core.ac.uk |

| α-Arylalkylmalonates | Mn(OAc)₃ | Tetrahydronaphthalenes | 6-endo cyclization | |

| 2-(2-Anilino-2-oxoethyl)malonates | Mn(OAc)₃ | 2-Oxo-2,3-dihydroquinoline-4,4(1H)-dicarboxylates | Oxidative 6-endo-trig cyclization | |

| β-Keto esters and malonate esters with alkenes | Mn(OAc)₃ / NaN₃ | Cyclic azides | Radical trapping with azide |

Oxidative Cyclization for Heterocycle Formation (e.g., thiazetoquinolines)

The versatility of malonate derivatives extends to their use in constructing complex heterocyclic systems through oxidative cyclization. A notable example is the synthesis of the novel 4-oxo-benzo[h] researchgate.netcore.ac.ukthiazeto[3,2-a]quinoline nucleus. nih.gov

This synthesis is achieved through the oxidative cyclization of ethyl 2-((2-ethoxy-2-oxoethyl)thio)-4-hydroxybenzo[h]quinoline-3-carboxylate derivatives. The reaction is carried out in the presence of a vicinal dihaloalkane, potassium iodide (KI), and potassium carbonate (K₂CO₃). nih.gov The proposed mechanism involves the formation of a carbanion at the alkylsulfide group, which then reacts with a pseudohalogen (like IBr) or a halogen (I₂). This is followed by an intramolecular nucleophilic attack of the quinoline (B57606) nitrogen onto the halogenated carbon, leading to the formation of the fused thiazetoquinoline ring system. nih.gov

In a related synthetic pathway, naphthylisothiocyanate reacts with diethyl malonate in the presence of sodium hydride. The resulting intermediate is treated with ethyl bromoacetate (B1195939), and a subsequent thermal oxidative cyclization under vacuum yields ethyl 2-((2-ethoxy-2-oxoethyl)thio)-4-hydroxybenzo[h]quinoline-3-carboxylate, a direct precursor for the thiazetoquinoline system mentioned above.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of 2-ethoxy-2-oxoethyl ethyl malonate and its derivatives, these strategies have been employed to create complex heterocyclic structures, including medicinally important scaffolds like β-lactams.

[2+2] Cycloaddition Reactions in Heterocyclic Synthesis (e.g., β-lactam formation)

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of four-membered rings, most notably the β-lactam (azetidin-2-one) ring, which is the core structural motif of penicillin and related antibiotics. The most famous example of this reaction is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. nih.goviscience.inorganic-chemistry.org

While direct [2+2] cycloaddition of this compound itself is not the typical approach, derivatives of malonic acid can be precursors to ketenes used in these reactions. For instance, a substituted malonate can be converted into an acyl chloride, which upon treatment with a tertiary amine, generates a ketene in situ. This ketene can then undergo a [2+2] cycloaddition with an imine to form a β-lactam ring. iscience.in

An alternative approach that can lead to β-lactam formation from malonate-like precursors is the Reformatsky reaction. This reaction involves the treatment of an α-haloester with a carbonyl compound (like an imine) in the presence of zinc metal. While not a formal cycloaddition, the initial addition product can sometimes cyclize to form a β-lactam. researchgate.net For example, the reaction of an α-bromoester with an imine can yield a β-lactam, and derivatives of malonic acid can be envisioned as starting points for such transformations.

A photoinduced radical relay carbonylative annulation (RRCA) strategy has also been developed for the synthesis of β-lactams. This method allows for the incorporation of malonate substituents, providing a pathway to lactam backbones with multiple ester groups. rsc.org

Although direct examples involving this compound in [2+2] cycloadditions for β-lactam synthesis are not prevalent in the literature, the versatility of malonate derivatives as precursors in these synthetic strategies is well-established.

(3+2) Cycloaddition Sequences

(3+2) Cycloaddition reactions, which involve a three-atom component and a two-atom component, are instrumental in the synthesis of five-membered heterocyclic rings. Derivatives of this compound have been shown to participate in such cycloaddition sequences.

A notable example is the catalyst-free [3+2] cycloaddition reaction between electron-deficient alkynes and o-hydroxyaryl azomethine ylides. In this reaction, a diethyl (E)-2-((2-hydroxybenzylidene)amino)malonate derivative, which can be prepared from diethyl aminomalonate, serves as the precursor to the three-atom component (the azomethine ylide). Upon heating in water, this compound reacts with an electron-deficient alkyne to afford highly functionalized pyrroline (B1223166) derivatives in moderate to high yields.

Table 1: Catalyst-Free [3+2] Cycloaddition for Pyrroline Synthesis

| Reactant 1 (Malonate Derivative) | Reactant 2 (Alkyne) | Product (Pyrroline Derivative) | Yield (%) |

|---|---|---|---|

| Diethyl (E)-2-((2-hydroxybenzylidene)amino)malonate | Diethyl acetylenedicarboxylate | Diethyl 5-(2-hydroxyphenyl)-3,4-dihydropyrrole-2,2,3,4-tetracarboxylate | 85 |

This table presents illustrative data based on reported findings and is not exhaustive.

This reaction proceeds through the in situ generation of the azomethine ylide from the malonate derivative, which then undergoes a cycloaddition with the alkyne. The aqueous medium plays a crucial role in promoting this reaction without the need for a catalyst.

Catalyzed Transformations and Reaction Mechanisms

The reactivity of this compound is significantly influenced by the presence of catalysts, which can dictate the reaction pathway and product distribution. Both acid and base catalysis, as well as transition metal catalysis, play pivotal roles in the transformations of this compound and its derivatives.

Acid-Catalyzed Mechanisms (e.g., enolization, E1 elimination)

Under acidic conditions, this compound can undergo several important transformations, including enolization and E1 elimination.

Enolization: The methylene protons alpha to the two carbonyl groups in diethyl malonate are acidic (pKa ≈ 13) and can be removed to form an enolate. While enolate formation is more commonly associated with basic conditions, acid catalysis can also promote the formation of the corresponding enol tautomer. The mechanism involves the protonation of one of the carbonyl oxygens, which increases the acidity of the α-protons. A weak base (like the solvent) can then abstract a proton to form the enol. This acid-catalyzed enolization is a key step in many reactions of malonic esters.

E1 Elimination: Acid-catalyzed elimination reactions (E1) can occur in derivatives of diethyl malonate, particularly when a suitable leaving group is present. A relevant example is the synthesis of ethyl ethoxymethylenemalonate from diethyl malonate and triethyl orthoformate in the presence of an acid catalyst like zinc chloride. The proposed mechanism involves the initial acid-catalyzed reaction of the enol of diethyl malonate with the orthoformate. The resulting intermediate possesses a good leaving group (ethanol), which is protonated by the acid catalyst. Departure of the ethanol (B145695) molecule generates a carbocation that is stabilized by the adjacent ethoxy group. Subsequent deprotonation of the central carbon atom, which is highly acidic due to the presence of three electron-withdrawing groups, leads to the formation of the double bond via an E1-like mechanism. The rate-determining step in the E1 mechanism is the formation of the carbocation, and the stability of this intermediate is a key factor. stackexchange.com

Base-Catalyzed Mechanisms (e.g., sodium ethoxide, Cs2CO3)

Base catalysis is fundamental to the synthetic utility of this compound and its parent compound, diethyl malonate. Strong bases like sodium ethoxide (NaOEt) and milder bases like cesium carbonate (Cs₂CO₃) are commonly employed to generate the malonate enolate, which is a potent nucleophile.

Sodium Ethoxide (NaOEt): Sodium ethoxide is a classic base used in malonic ester synthesis. It readily deprotonates the α-carbon of diethyl malonate to form the corresponding sodium enolate. This enolate can then participate in a variety of nucleophilic substitution reactions, most notably the alkylation with alkyl halides (SN2 reaction). The choice of ethoxide as the base is crucial to prevent transesterification, where the ester groups of the malonate could be exchanged with the alkoxide base. The malonic ester synthesis allows for the introduction of one or two alkyl groups at the α-position, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. pearson.com

Cesium Carbonate (Cs₂CO₃): Cesium carbonate has emerged as a highly effective and selective base in reactions involving diethyl malonate. It is known to promote C-alkylation over O-alkylation, a common side reaction with other bases. The "cesium effect" is attributed to the large size and soft nature of the Cs⁺ ion, which can effectively coordinate with the enolate oxygen atoms, leaving the carbon atom more available for nucleophilic attack. Cs₂CO₃ has been successfully used for the mono- and dialkylation of active methylene compounds, including diethyl malonate.

Table 2: Comparison of Bases in the Alkylation of Diethyl Malonate

| Base | Solvent | Alkylating Agent | Product Distribution (C- vs. O-alkylation) | Reference |

|---|---|---|---|---|

| NaOEt | Ethanol | Benzyl (B1604629) bromide | Predominantly C-alkylation | pearson.com |

| Cs₂CO₃ | DMF | Benzyl bromide | High selectivity for C-alkylation |

This table provides a general comparison based on literature findings.

Transition Metal-Catalyzed Cascade Reactions (e.g., Palladium-catalyzed C-C bond formation)

Palladium catalysis has revolutionized the chemistry of malonic esters, enabling a wide range of carbon-carbon bond-forming reactions and cascade sequences. These reactions often proceed under mild conditions with high chemo-, regio-, and stereoselectivity.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a powerful method for the formation of C-C bonds between a nucleophile and an allylic electrophile, catalyzed by a palladium complex. The enolate of diethyl malonate is an excellent nucleophile for this reaction. The catalytic cycle involves the oxidative addition of a Pd(0) complex to an allylic substrate (e.g., an allylic acetate or carbonate) to form a π-allylpalladium(II) intermediate. Subsequent nucleophilic attack by the malonate enolate on the allylic system, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the allylated malonate derivative.

Palladium-Catalyzed Cascade Reactions: Diethyl malonate and its derivatives can participate in elegant palladium-catalyzed cascade reactions, where multiple bond-forming events occur in a single operation. For example, diethyl diallylmalonate can undergo a palladium-catalyzed cascade cyclization with benzyl halides. This process involves the initial oxidative addition of palladium to the benzyl halide, followed by a series of intramolecular carbopalladation and C-H activation steps to construct complex polycyclic systems.

These palladium-catalyzed transformations have been instrumental in the synthesis of a diverse array of molecules, from natural products to advanced materials. The ability to precisely control the reactivity of malonate derivatives using palladium catalysts underscores the importance of this methodology in modern organic synthesis.

Iron(II) Catalysis in Oxidative Processes

Iron, as an abundant and environmentally benign metal, has emerged as a powerful catalyst for a variety of organic transformations, including oxidative processes. mdpi.commdpi.com Iron(II) salts, in particular, are effective in catalyzing cross-dehydrogenative coupling (CDC) reactions, which enable the direct formation of carbon-carbon bonds from two C-H bonds, thereby offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized substrates. mdpi.com These reactions typically involve an oxidant to facilitate the process. rsc.org

In the context of malonate esters, iron(II) catalysis has been successfully employed to facilitate their coupling with various partners. These reactions often proceed via a radical mechanism where the iron catalyst activates an oxidant, which then abstracts a hydrogen atom from a substrate to generate a radical intermediate. beilstein-journals.orgbeilstein-journals.org For instance, the coupling of C(sp³)–H bonds adjacent to heteroatoms with 1,3-dicarbonyl compounds like malonates is a key application. rsc.org

A notable example is the iron(II)-catalyzed CDC reaction between 1,4-benzoxazin-2-ones and malonate esters. arkat-usa.org Researchers developed a solvent-free method using a ball mill, with iron(II) chloride dihydrate (FeCl₂·2H₂O) as the catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. arkat-usa.org This C(sp³)–C(sp³) bond formation proceeds efficiently at ambient temperature, demonstrating a practical and environmentally cleaner approach compared to conventional solution-based methods. arkat-usa.org The proposed mechanism involves the formation of a radical at the C-3 position of the benzoxazinone (B8607429), which then attacks the malonate. arkat-usa.org The use of iron salts is critical, as they are inexpensive, non-toxic, and effective in promoting these oxidative transformations. arkat-usa.orgnih.gov

Table 1: Iron(II)-Catalyzed Oxidative Coupling of 1,4-Benzoxazin-2-ones with Malonate Esters arkat-usa.org

| Malonate Ester | 1,4-Benzoxazin-2-one | Catalyst (mol%) | Oxidant | Conditions | Yield (%) |

| Dimethyl malonate | 3,4-dihydro-2H-benzo[b] pnas.orgnih.govoxazin-2-one | FeCl₂·2H₂O (5) | DDQ | Ball mill, RT, 3h | 88 |

| Diethyl malonate | 3,4-dihydro-2H-benzo[b] pnas.orgnih.govoxazin-2-one | FeCl₂·2H₂O (5) | DDQ | Ball mill, RT, 3h | 91 |

| Diisopropyl malonate | 3,4-dihydro-2H-benzo[b] pnas.orgnih.govoxazin-2-one | FeCl₂·2H₂O (5) | DDQ | Ball mill, RT, 5h | 85 |

| Dimethyl malonate | 6-Chloro-3,4-dihydro-2H-benzo[b] pnas.orgnih.govoxazin-2-one | FeCl₂·2H₂O (5) | DDQ | Ball mill, RT, 3h | 86 |

Data sourced from Sharifi, A. et al. (2021). arkat-usa.org

Unexpected Reaction Pathways and Moiety Transfers

While malonate derivatives are typically involved in predictable nucleophilic substitution and addition reactions, certain conditions can lead to unexpected reaction pathways and molecular rearrangements. A significant example is the unexpected transfer of an ethoxymethylene moiety from diethyl 2-(ethoxymethylene)malonate, a derivative of this compound, in reactions with 2-cyanoacetanilides. umich.eduresearchgate.net

Instead of the anticipated Michael addition product, the reaction can yield 2-amino-5-cyano-6-oxo-N,1-diaryl-1,6-dihydropyridine-3-carboxamides. researchgate.net This transformation involves a complex cascade of events where the ethoxymethylene group (-CH=OEt) is transferred. Mechanistic studies suggest that the reaction pathway is highly dependent on the reaction conditions and the nature of the substrates. One proposed route involves the initial formation of an intermediate that, instead of undergoing a simple cyclization, fragments and recombines in a different manner, leading to the observed pyridone structure. researchgate.net In some cases, this one-carbon transfer is a side process, while in others it can be the main reaction pathway. researchgate.net

Another related phenomenon is the skeletal rearrangement involving a pnas.orgd-nb.info-alkylthio group transfer observed in benzylidene malonates possessing a thioketal moiety. researchgate.net While not involving this compound directly, this reaction highlights the potential for moiety transfers within malonate structures under catalytic conditions, leading to complex molecular architectures. researchgate.net These unexpected pathways underscore the rich and sometimes unpredictable reactivity of malonate compounds.

Table 2: Products from the Reaction of Diethyl 2-(ethoxymethylene)malonate with 2-Cyanoacetanilides researchgate.net

| 2-Cyanoacetanilide Derivative | Base / Solvent | Main Product Structure | Notes |

| N-(4-methylphenyl)-2-cyanoacetamide | Et₃N / EtOH | Diaryl Pyridone Derivative | Formation of pyridone 3 and ethyl carboxylate 4 admixtures. researchgate.net |

| N-(4-methoxyphenyl)-2-cyanoacetamide | Et₃N / EtOH | Diaryl Pyridone Derivative | Isolation of an "open chain" intermediate was successful. researchgate.net |

| N-(4-chlorophenyl)-2-cyanoacetamide | Et₃N / EtOH | Diaryl Pyridone Derivative | The reaction leads to diaryl derivatives 3a-f. researchgate.net |

Data sourced from Gorobets, N. et al. (2010). researchgate.net

Stereoselective and Enantioselective Transformations

The creation of specific stereoisomers is a central goal in modern organic synthesis, particularly for pharmaceutical applications. Malonate esters like this compound are prochiral and serve as excellent nucleophiles in a wide range of stereoselective and enantioselective reactions, allowing for the construction of chiral molecules with high precision.

Various catalytic systems have been developed to control the stereochemical outcome of reactions involving malonates. These include:

Asymmetric Michael Additions: This is a powerful method for stereoselective C-C bond formation. Chiral catalysts, such as isothioureas, have been used to achieve highly enantioselective Michael additions of malonates to α,β-unsaturated esters, yielding products with excellent enantiomeric ratios (er) and complete regioselectivity. nih.gov Similarly, nickel-sparteine complexes catalyze the enantioselective Michael addition of diethyl malonate to chalcones, affording γ-ester ketones in good yields and high enantiomeric excess (ee). longdom.org Chiral phase-transfer catalysts derived from cinchonidinium salts have also been employed for the asymmetric Michael reaction of malonate derivatives with α,β-unsaturated ketones. psu.edu

Desymmetrizing Cyclizations: Prochiral malonate esters can undergo enantioselective cyclization reactions. For instance, a nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids produces highly functionalized chiral cyclopent-2-enones. nih.govd-nb.info This process involves the creation of a quaternary stereocenter with high enantioselectivity. nih.govd-nb.info

Asymmetric Mannich Reactions: The direct enantioselective Mannich reaction between malonate esters and N-protected aldimines can be catalyzed by bifunctional cinchonine (B1669041) derivatives. rsc.org This method allows for the synthesis of β-amino acid derivatives with high stereocontrol. rsc.org

These examples demonstrate the versatility of malonate esters in asymmetric synthesis, where the choice of catalyst and reaction conditions dictates the formation of a specific enantiomer or diastereomer.

Table 3: Examples of Stereoselective Reactions with Malonate Derivatives

| Reaction Type | Malonate Derivative | Electrophile | Catalyst System | Product Type | Stereoselectivity | Ref. |

| Michael Addition | Dimethyl malonate | β-Trifluoromethyl α,β-unsaturated p-nitrophenyl ester | Isothiourea HyperBTM | Chiral Adduct | 90:10 er | nih.gov |

| Michael Addition | Diethyl malonate | Chalcone | NiCl₂ / (-)-Sparteine | γ-Keto Ester | 86% ee | longdom.org |

| Arylative Cyclization | Alkynyl bis(2,2,2-trifluoroethyl) malonate | Phenylboronic acid | Ni(cod)₂ / (R)-Ph-PHOX | Chiral Cyclopent-2-enone | 91% ee | nih.gov |

| Mannich Reaction | Diethyl malonate | N-Boc-phenylaldimine | Cinchonine Derivative | β-Amino Ester | up to 96% ee | rsc.org |

| Michael Addition | Diethyl malonate | (E)-4-chloro-β-nitrostyrene | Thiourea (B124793) (R,R)-13 | Chiral Nitro Ester | 94% ee | mdpi.com |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The dicarbonyl functionality of diethyl malonate provides a robust platform for cyclization reactions. By reacting with various dinucleophiles, it facilitates the synthesis of numerous heterocyclic scaffolds. The following sections detail its specific applications in constructing key heterocyclic families.

While classic methods like the Paal-Knorr and Knorr syntheses typically start from 1,4-dicarbonyls or α-aminoketones, diethyl malonate serves as a crucial precursor for obtaining the necessary building blocks for pyrrole (B145914) rings. A key strategy involves the transformation of diethyl malonate into diethyl aminomalonate (DEAM).

The synthesis begins with the nitrosation of diethyl malonate using sodium nitrite (B80452) in acetic acid to yield diethyl oximinomalonate. researchgate.net This intermediate is then subjected to catalytic hydrogenolysis, typically over a palladium-on-carbon (Pd/C) catalyst, to produce diethyl aminomalonate. researchgate.net DEAM is a versatile intermediate that can be directly used in pyrrole synthesis. For instance, the reaction of DEAM with 3-substituted 2,4-diketones in boiling acetic acid provides an efficient route to variously substituted ethyl pyrrole-2-carboxylates, which are important precursors for the synthesis of porphyrins. researchgate.net

Table 1: Synthesis of Pyrrole Precursors from Diethyl Malonate This table is interactive and user-sortable.

| Starting Material | Reagents | Intermediate | Final Product Type | Ref |

|---|---|---|---|---|

| Diethyl malonate | 1. NaNO₂, Acetic Acid2. H₂, Pd/C | Diethyl aminomalonate (DEAM) | Ethyl pyrrole-2-carboxylates | researchgate.net |

The pyrano[2,3-b]indolizine scaffold, which can be considered an indolizine-based coumarin (B35378) analog, is a fluorescent heterocyclic system. The synthesis of this complex structure can be achieved using malonate derivatives. Research has shown that 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates can be efficiently prepared in a two-step process starting from pyridinium (B92312) salts. In this synthesis, the crucial pyranone ring is constructed through the cyclization involving a malonate, highlighting the role of this reagent in forming annulated heterocyclic systems. researchgate.net These resulting compounds are noted for their strong emission properties, making them of interest in materials science. researchgate.net

Diethyl malonate is a key precursor for the synthesis of quinolines and quinolones, particularly through the widely used Gould-Jacobs reaction. This reaction involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME), a derivative readily prepared from diethyl malonate.

The process begins with a Michael-type addition of the aniline to EMME, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. A subsequent thermal intramolecular cyclization at high temperatures (often over 250 °C) leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. nih.gov This product primarily exists in its 4-oxo tautomeric form, known as a quinolone. Further chemical modifications, such as saponification of the ester group followed by decarboxylation, can yield 4-hydroxyquinolines. nih.gov

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov The reaction conditions can be optimized; for example, using microwave heating can significantly shorten reaction times and improve yields compared to conventional heating methods.

Table 2: Gould-Jacobs Synthesis of a Quinolone Derivative This table is interactive and user-sortable.

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Ref |

|---|

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, and it relies on active methylene (B1212753) compounds, a category that includes derivatives of diethyl malonate. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base.

The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to the activated methylene group, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. While diethyl malonate itself is less commonly used directly in the classic Gewald reaction compared to its more activated nitrile-containing relatives like ethyl cyanoacetate (B8463686) or malononitrile, its derivatives are central to this synthetic strategy for creating highly functionalized thiophene (B33073) rings.

The synthesis of benzoxazinones, a class of heterocyclic compounds with significant biological activity, typically proceeds through established routes that primarily utilize precursors like anthranilic acids or 2-aminophenols. For instance, 2-aryl-4H-1,3-benzoxazin-4-ones are commonly prepared by treating anthranilic acids with aroyl chlorides. nih.gov Alternative methods involve the conversion of phthalides into 2-hydroxymethylbenzamides, followed by a Hofmann rearrangement. nih.gov Based on available literature, the use of diethyl malonate as a direct starting material for the construction of the benzoxazinone (B8607429) ring system is not a commonly reported or standard synthetic strategy.

The synthesis of 1,3-oxazin-4-one derivatives can be accomplished through the cyclocondensation of 1,3-dinucleophiles with malonic acid derivatives. While highly reactive malonate reagents like (chlorocarbonyl)ketenes are effective for these transformations at moderate temperatures, the use of less reactive esters like diethyl malonate is more challenging.

For example, the reaction of a dinucleophile like benzanilide (B160483) with a reactive malonate derivative such as 2-benzyl-2-(chlorocarbonyl)ketene can produce mesoionic 1,3-oxazin-4-one structures. nih.govresearchgate.net However, attempting similar cyclocondensations with unreactive malonyl derivatives like diethyl malonate often requires high temperatures (above 250°C). nih.govresearchgate.net These harsh conditions can lead to undesired side reactions and rearrangement products, limiting the general utility of diethyl malonate for the direct synthesis of this specific heterocyclic system. nih.gov

Intermediates for Pharmaceutical and Biologically Active Compound Synthesis

The unique trifunctional nature of triethyl 1,1,2-ethanetricarboxylate allows for its application as a foundational building block in the synthesis of pharmaceuticals and other biologically active molecules. Its ability to participate in a range of classical organic reactions enables the construction of complex heterocyclic and acyclic systems.

Strontium ranelate is a therapeutic agent used in the management of osteoporosis, known for its dual mechanism of action that promotes bone formation and inhibits bone resorption nih.gov. The synthesis of its core structure, a substituted thiophene, involves several key steps where malonate derivatives can play a crucial role. researchgate.net While direct usage of triethyl 1,1,2-ethanetricarboxylate is not prominently documented in primary synthesis routes, its structural motifs are relevant to the alkylation and cyclization strategies employed. researchgate.net The synthesis of the central thiophene ring often proceeds via the Gewald reaction or similar multicomponent reactions, followed by strategic N-alkylation steps to introduce the side chains. The ester functionalities present in triethyl 1,1,2-ethanetricarboxylate are analogous to those in intermediates that are alkylated to build the final drug structure.

Naphthyridines are a class of heterocyclic compounds containing two fused pyridine (B92270) rings, forming the core of many biologically active molecules and pharmaceuticals. mdpi.com A powerful method for constructing the fused pyridine system is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization. mdpi.comwikipedia.orgd-nb.info

Triethyl 1,1,2-ethanetricarboxylate is a suitable substrate for this reaction. Its reaction with an aminopyridine, such as 3-aminopyridine, would proceed through an initial condensation to form a vinylogous amide, which then undergoes a 6-electron cyclization upon heating to form a highly functionalized 4-hydroxy-1,5-naphthyridine derivative. mdpi.comwikipedia.org The additional ethoxycarbonylmethyl group at the 3-position provides a valuable synthetic handle for further molecular elaboration, allowing for the introduction of diverse functional groups to modulate the biological activity of the final naphthyridine product.

Table 1: Hypothetical Gould-Jacobs Reaction for Naphthyridine Synthesis

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate | Product Scaffold |

| 3-Aminopyridine | Triethyl 1,1,2-ethanetricarboxylate | Condensation & Thermal Cyclization | (Pyridyl)aminomethylene malonate derivative | 4-Hydroxy-1,5-naphthyridine-3-carboxylate derivative |

The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of carboxylic acids. wikipedia.org A well-established variation, the acetamidomalonic ester synthesis, is a standard method for producing α-amino acids. pearson.comucalgary.ca Triethyl 1,1,2-ethanetricarboxylate serves as an advanced substrate for similar synthetic strategies to create non-standard amino acid derivatives.

The synthesis can be envisioned to proceed via the following steps:

Deprotonation: The active methylene proton is removed by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. wikipedia.orgucalgary.ca

Introduction of the Amino Group Precursor: The enolate can be reacted with an electrophilic nitrogen source. For instance, in a variation of the Gabriel-malonic ester synthesis, the enolate could be alkylated with N-(bromomethyl)phthalimide. leah4sci.comaklectures.com

Hydrolysis and Decarboxylation: Subsequent acidic hydrolysis would cleave the ester groups and the phthalimide (B116566) group, revealing the amino and carboxylic acid functionalities. Gentle heating would then induce decarboxylation of the geminal dicarboxylic acid moiety to yield the final amino acid product.

This pathway, starting from triethyl 1,1,2-ethanetricarboxylate, would result in the formation of glutamic acid or a derivative thereof, which contains the core structure of a glycine (B1666218) derivative with an extended carboxylic acid side chain.

Derivatization for Analytical and Material Science Applications

In material science, the properties of polymers can be significantly enhanced by the inclusion of cross-linking agents, which form chemical bridges between polymer chains to create a three-dimensional network. sigmaaldrich.com Triethyl 1,1,2-ethanetricarboxylate, with its three ester groups, can function as a trifunctional cross-linking agent precursor. mdpi.com Upon transesterification or hydrolysis to the corresponding tricarboxylic acid, it can be incorporated into the synthesis of polyesters or polyamides. The resulting cross-linked network can exhibit improved thermal stability, rigidity, and solvent resistance compared to linear polymers. mdpi.com

For analytical applications, derivatization is a technique used to modify an analyte to improve its detection or separation characteristics. The ester groups of triethyl 1,1,2-ethanetricarboxylate can be hydrolyzed to carboxylic acids, which can then be coupled with fluorescent tags, UV-active chromophores, or other reporter groups. This chemical modification allows for highly sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Synthesis of Advanced Organic Scaffolds (e.g., Cross-Conjugated Polyenes)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, such as an aldehyde or ketone. mdpi.comsciforum.net This reaction is widely used in the synthesis of substituted alkenes and is a key step in the preparation of polyenes and other conjugated systems. rsc.orgresearchgate.netnih.gov

The active methylene group in triethyl 1,1,2-ethanetricarboxylate is reactive towards aldehydes and ketones under basic or Lewis acid catalysis. mdpi.com Reaction with a suitable aldehyde would yield a highly functionalized alkylidene derivative. By employing a dialdehyde (B1249045) or a molecule containing both an aldehyde and a latent aldehyde functionality, this reaction can be used iteratively to build up a conjugated polyene backbone. The multiple ester groups on the resulting scaffold offer sites for tuning the electronic properties and solubility of the final material, which is of interest for applications in organic electronics and dyes.

Computational and Theoretical Investigations in Reaction Design and Mechanism

Mechanistic Elucidation of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the mechanistic pathways of reactions involving malonate derivatives. ekb.eg For instance, in the context of malonic ester synthesis, the mechanism involves several key steps: enolate formation, alkylation, hydrolysis, and decarboxylation. patsnap.commasterorganicchemistry.comlibretexts.org The initial deprotonation of the malonic ester forms a resonance-stabilized enolate ion, which then acts as a nucleophile. patsnap.commasterorganicchemistry.com

Theoretical studies can model the transition states and intermediates involved in these steps, providing a deeper understanding of the reaction kinetics and thermodynamics. For example, in palladium-catalyzed reactions, computational studies can help to understand the formation of zwitterionic intermediates and their stabilization by solvent interactions. evitachem.com DFT calculations have also been used to investigate the mechanism of enantioselective addition reactions, helping to elucidate the properties of short-lived intermediates and transition structures. acs.org

In the synthesis of heterocyclic compounds, mechanistic investigations have revealed the influence of the transition metal's valence charge on the reaction pathway, with lower oxidation states often favoring a [3+2] cyclization and higher oxidation states proceeding through a [4+2] pathway. acs.org Furthermore, computational studies on the reaction of tetracyanoethylene (B109619) with diethyl malonate have been performed using DFT to compute the molecular structure of the resulting products in their ground state. ekb.eg

Analysis of Selectivity and Regioselectivity in Cyclization Reactions

Computational analysis plays a crucial role in understanding and predicting the selectivity and regioselectivity of cyclization reactions involving 2-Ethoxy-2-oxoethyl ethyl malonate and its derivatives. researchgate.net For instance, in the synthesis of pyrazolo[4,3-c]quinoline-3,4-diones, DFT analysis within the framework of Pearson's hard soft acid base (HSAB) principle was used to confirm the structure of the isolated regioisomer. researchgate.net These calculations indicated a kinetic preference for the formation of the observed product over its possible regioisomer. researchgate.net

In manganese(III)-mediated oxidative cyclizations of 2-(2-anilino-2-oxoethyl)malonates, the reaction selectively produces dihydroquinoline derivatives through a 6-endo-trig cyclization. thieme-connect.de However, the use of excess oxidant can lead to the introduction of a carboxymethyl radical onto the dihydroquinolinone skeleton or the N-phenyl group, highlighting the impact of reaction conditions on selectivity. thieme-connect.de Similarly, in the synthesis of spirolactams via manganese(III) acetate (B1210297) mediated 5-exo-trig cyclization, the reaction proceeds with high selectivity. thieme-connect.de

The regioselectivity of palladium-catalyzed reactions can also be influenced by the nature of the catalyst and substrates. For example, in the palladium-catalyzed oxidative coupling and carbocyclization of enallenes with allenynes, a regio- and stereodefined dendralene derivative was formed. acs.org Computational studies can help rationalize these observed selectivities by examining the energies of different possible transition states leading to various regioisomers.

Role of Catalyst and Solvent in Reaction Outcomes

The choice of catalyst and solvent significantly influences the outcome of reactions involving this compound. Computational and experimental studies have demonstrated the profound effect of these parameters on reaction efficiency, selectivity, and even the reaction mechanism itself.

In palladium-catalyzed oxidative C-C bond forming cascade reactions, a screening of various solvents revealed that acetonitrile (B52724) (CH3CN) was optimal, leading to a high yield of the desired product without the formation of a cycloisomerization side product. acs.orgdiva-portal.org The choice of the palladium catalyst was also critical, with Pd(OAc)2 showing high efficiency. acs.orgdiva-portal.org Further optimization studies showed that the addition of a base, such as sodium carbonate (Na2CO3), could further improve the yield. acs.orgdiva-portal.org

The role of the catalyst extends to influencing the reaction pathway. In transition-metal-catalyzed carbene insertions into C-H bonds, the metal can generate a transient metal carbene intermediate. snnu.edu.cn The nature of the metal (e.g., copper, silver, gold) can significantly affect the selectivity of the reaction, with gold catalysts sometimes favoring carbene insertion products over other potential byproducts. snnu.edu.cn

Solvent effects are also prominent in organocatalyzed reactions. In the enantioselective Mannich-type reaction, solvents like DMSO and 1,4-dioxane (B91453) were found to provide the best yields and high stereoselectivities. google.com DFT calculations have shown that nonpolar solvents can stabilize nonpolar transition states, thereby improving stereoselectivity. acs.org The interaction between the catalyst, substrates, and solvent can be complex, and computational models are invaluable for dissecting these interactions and predicting their impact on the reaction outcome.

Below is a data table summarizing the influence of catalysts and solvents on a palladium-catalyzed oxidative coupling reaction. acs.orgdiva-portal.org

| Entry | Catalyst (mol %) | Solvent | Additive (mol %) | Yield (%) |

| 1 | Pd(OAc)2 (5) | DCE | - | 64 |

| 2 | Pd(OAc)2 (5) | Toluene | - | 60 |

| 3 | Pd(OAc)2 (5) | CH3CN | - | 75 |

| 4 | Pd(TFA)2 (5) | CH3CN | - | 65 |

| 5 | Pd(OAc)2 (1) | CH3CN | Na2CO3 (20) | 83 |

| 6 | Pd(OAc)2 (5) | CH3CN | Na2CO3 (20) | 94 |

Q & A

Basic: What are the optimal synthetic routes for 2-ethoxy-2-oxoethyl ethyl malonate, and how are impurities minimized during synthesis?

Methodological Answer:

The compound can be synthesized via esterification of malonic acid with ethanol under acidic catalysis. Key steps include:

- Reagent Ratios: Use a 1:2 molar ratio of malonic acid to ethanol to favor di-ester formation, with sulfuric acid (5% v/v) as a catalyst .

- Temperature Control: Maintain reflux at 80–90°C for 6–8 hours to ensure complete conversion.

- Purification: Remove unreacted ethanol and water via vacuum distillation. Impurities like mono-ethyl malonate (a common byproduct) are minimized by controlling reaction stoichiometry and using molecular sieves to absorb water, shifting equilibrium toward the diester .

Characterization via H NMR should show peaks at δ 1.2–1.4 ppm (ethyl CH), δ 3.4–3.6 ppm (ethoxy CH), and δ 4.1–4.3 ppm (malonyl CH) to confirm purity .

Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are primary tools. For example, the malonyl carbonyl (C=O) appears at δ 167–170 ppm in C NMR. Discrepancies in peak splitting (e.g., unexpected coupling in H NMR) may arise from residual solvents or stereochemical effects. Use deuterated solvents and compare with literature data for malonate esters .

- HRMS: Confirm molecular ion [M+H] at m/z 218.1052 (calculated for CHO). Deviations >2 ppm suggest incomplete purification or degradation .

- IR Spectroscopy: Validate ester C=O stretches at 1740–1760 cm and ether C-O at 1100–1250 cm .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

- Modeling Software: Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces (EPS) and identify electrophilic centers. The β-keto ester group is highly electrophilic, with computed Fukui indices >0.5 at the malonyl carbonyl carbon .

- Transition State Analysis: Simulate nucleophilic attack (e.g., by amines) to determine activation barriers. Solvent effects (e.g., ethanol) are modeled using the SMD continuum approach. Compare with experimental kinetic data to validate predictions .

Advanced: How do steric and electronic factors influence the regioselectivity of alkylation reactions involving this compound?

Methodological Answer:

- Steric Effects: Bulky alkyl halides (e.g., tert-butyl bromide) favor alkylation at the less hindered α-position of the malonate. Monitor via H NMR: α-alkylation shifts the malonyl CH resonance upfield by 0.3–0.5 ppm .

- Electronic Effects: Electron-withdrawing groups (e.g., NO) on the electrophile enhance reactivity at the β-position. Use Hammett plots to correlate substituent effects with reaction rates .

- Catalytic Optimization: Cu(OAc) (10 mol%) in DMF at 110°C improves yields for challenging substrates by stabilizing transition states .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C, forming ethyl acrylate and CO. Monitor via TGA-DSC to identify safe handling temperatures .

- Hydrolytic Stability: Susceptible to hydrolysis in aqueous acidic/basic conditions. Store under anhydrous conditions (water content <0.1% w/w) with desiccants like silica gel. LC-MS can detect hydrolysis products (e.g., malonic acid) .

Advanced: How can conflicting data on the compound’s catalytic activity in Michael additions be reconciled?

Methodological Answer:

- Variable Catalysts: Discrepancies arise from catalyst choice (e.g., DBU vs. L-proline). Perform controlled replicates with standardized substrates (e.g., methyl vinyl ketone) and quantify enantiomeric excess (ee) via chiral HPLC .

- Solvent Effects: Polar aprotic solvents (e.g., THF) favor higher ee (≥80%) compared to DCM. Use multivariate analysis (e.g., DOE) to isolate solvent contributions .

Basic: What are the applications of this compound in synthesizing heterocyclic compounds?

Methodological Answer:

- Pyrazole Synthesis: React with hydrazines at 60°C to form 1,3-diketohydrazides, cyclized under acidic conditions. Yields >70% are achieved with microwave-assisted heating .

- Quinoline Derivatives: Use Friedländer annulation with 2-aminobenzaldehyde. Monitor by TLC (R = 0.5 in hexane:EtOAc 3:1) and isolate via column chromatography .

Advanced: What mechanistic insights explain the compound’s role in photoinduced C–H functionalization?

Methodological Answer:

- Radical Pathways: Under UV light (λ = 365 nm), the malonate ester generates acyl radicals via homolytic cleavage. EPR spin-trapping with TEMPO confirms radical intermediates .

- Cross-Coupling: Combine with styrenes and Ir(ppy) photocatalysts for decarboxylative alkenylation. Optimize light intensity (10–15 mW/cm) and reaction time (12–24 h) for maximal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.